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Introduction

Zuranolone (brand name ZURZUVAE™) is a novel neuroactive steroid that acts as a positive
allosteric modulator of both synaptic and extrasynaptic gamma-aminobutyric acid type A
(GABA-A) receptors.[1][2][3][4] Approved for the treatment of postpartum depression (PPD) in
adults in the United States, it is the first oral medication in its class, offering a significant
advancement in convenience and accessibility.[1][5][6] This technical guide provides an in-
depth overview of the pharmacokinetics (PK) and oral bioavailability of Zuranolone, compiling
data from preclinical and clinical studies to serve as a resource for researchers, scientists, and
professionals in drug development.

Pharmacokinetic Profile of Zuranolone

Zuranolone was designed to have pharmacokinetic properties suitable for once-daily oral
dosing.[3][4][5] Its absorption, distribution, metabolism, and excretion (ADME) characteristics
have been evaluated in various studies, including Phase 1 clinical trials in healthy Japanese
and White adults, as well as in elderly subjects.[7][8]

Absorption and Bioavailability

Following oral administration, Zuranolone reaches peak plasma concentrations (Tmax) in
approximately 5 to 6 hours.[2][9] While the absolute bioavailability has not been formally
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evaluated, studies in mice have shown a moderately high oral bioavailability of 62%.[5]

Effect of Food: The absorption of Zuranolone is significantly influenced by the presence of
food. Administration with a meal, particularly one containing fat, enhances its bioavailability.[7]
[8][10] A high-fat meal (800-1,000 calories, 50% fat) can increase the maximum concentration
(Cmax) by approximately 4.3-fold and the area under the curve (AUC) by about 2-fold
compared to fasted conditions.[11] A low-fat meal (400-500 calories, 25% fat) resulted in a 3.5-
fold increase in Cmax and a 1.8-fold increase in AUC.[11] For optimal absorption, it is
recommended that Zuranolone be taken with a meal containing 400 to 1,000 calories with
25% to 50% fat content.[10]

Distribution

Zuranolone is extensively distributed into tissues, with a volume of distribution greater than
500 L following oral administration.[11] It has a high plasma protein binding of over 99.5%.[11]
The mean blood-to-plasma concentration ratio ranges from 0.54 to 0.58.[11] In preclinical
studies with mice, the brain-to-plasma ratio was found to be in the range of 1.4-1.6.[5]

Metabolism and Excretion

Zuranolone undergoes extensive metabolism, primarily by the cytochrome P450 3A4
(CYP3A4) enzyme.[2][10][11][12] There are no circulating human metabolites that constitute
more than 10% of the total drug-related materials, and none are considered to contribute to the
therapeutic effects of the drug.[2][11]

The elimination of Zuranolone occurs through both renal and fecal pathways. Approximately
45% of the administered dose is excreted in the urine and 41% in the feces, primarily as
metabolites.[12] The terminal half-life of Zuranolone in adults is approximately 19.7 to 24.6
hours.[11][12] Steady-state plasma concentrations are typically achieved within 3 to 5 days of
once-daily dosing, with an accumulation of approximately 1.5-fold in systemic exposure.[2][9]
[11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Zuranolone from
preclinical and clinical studies.
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Table 1: Preclinical Pharmacokinetic Parameters of Zuranolone in Mice

Oral (PO) Administration Intraperitoneal (IP)
Parameter . .

(10 mg/kg) Administration (10 mg/kg)
Cmax (ng/mL) 1335 3197
Tmax (min) 30 30
Oral Bioavailability (%) 62 89
Brain-to-Plasma Ratio 14-16 14-16

Data sourced from a study in
adult male CD1 mice.[5]

Table 2: Human Pharmacokinetic Parameters of Zuranolone

Parameter Value
Tmax (hours) 5-6
Half-life (hours) 19.7 - 24.6
Volume of Distribution (L) > 500
Plasma Protein Binding (%) > 99.5%
Accumulation Ratio ~1.5

Time to Steady State (days) 3-5

Data compiled from various clinical studies in
adult populations.[2][9][11][12]

Table 3: Effect of Food on Zuranolone Pharmacokinetics (30 mg dose)
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Meal Type Cmax Increase (fold) AUC Increase (fold)
Low-Fat Meal ~3.5 ~1.8
High-Fat Meal ~4.3 ~2.0

Comparison to fasted

conditions.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Pharmacokinetic Study in Mice

e Subjects: Adult male CD-1 mice.[3]

e Drug Formulation and Administration: Zuranolone was solubilized in 30% sulfobutyl ether 3-
cyclodextrin (SBECD) for oral (PO) administration and 15% (2-Hydroxypropyl)-3-
Cyclodextrin (HP-B-CD) for intraperitoneal (IP) administration. A single dose of 10 mg/kg was
administered.[3]

o Sample Collection: Blood and brain tissue samples were collected at various time points
post-dosing.

e Analysis: Plasma and brain concentrations of Zuranolone were determined to calculate
pharmacokinetic parameters. The brain-to-plasma ratio was obtained at 1-hour post-dosing.

[5]

Phase 1 Clinical Trial in Healthy Adults

» Study Design: A Phase 1, two-part, two-period, randomized, double-blind, placebo-controlled
crossover trial was conducted to assess the pharmacokinetics of Zuranolone alone and in
combination with alprazolam or ethanol.[1]

 Participants: Healthy adult volunteers.[1]

» Dosing: Participants received Zuranolone or placebo.
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Blood Sample Collection for Zuranolone PK: On days 5 and 9 of each study part, blood
samples were collected prior to dosing and at 1, 2, 3, 4, 5, 6, 8, 12, 16, and 24 hours post-
dose.[1]

Analysis: Plasma concentrations of Zuranolone were measured to determine
pharmacokinetic parameters such as Cmax and AUC. Pharmacokinetic interactions were
evaluated using mixed-effects models on log-transformed Cmax and AUC.[1]

Food Effect Study

Study Design: A randomized, open-label, crossover study was conducted in healthy
Japanese adults.

Participants: 12 Japanese adults.[8]

Dosing: A single 30 mg dose of Zuranolone was administered under fed and fasted
conditions.[8]

Sample Collection: Blood samples were collected at predefined time points to measure
plasma Zuranolone concentrations.[7]

Analysis: Pharmacokinetic parameters were calculated and compared between the fed and
fasted states to assess the effect of food on bioavailability.[7][8]

Mandatory Visualizations
Mechanism of Action and Signaling

Zuranolone's therapeutic effects are believed to be mediated through its positive allosteric

modulation of GABA-A receptors. Unlike benzodiazepines, which primarily act on synaptic

GABA-A receptors, Zuranolone modulates both synaptic and extrasynaptic receptors.[2][10]

This dual action enhances both phasic and tonic inhibition in the central nervous system,

contributing to the rapid reduction of depressive symptoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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